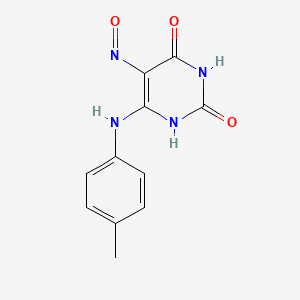![molecular formula C13H17BrO3S B14164442 2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone CAS No. 100614-11-7](/img/structure/B14164442.png)
2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone is an organic compound with the molecular formula C13H17BrO3S It is a brominated ethanone derivative with a pentylsulfonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone typically involves the bromination of 1-[4-(pentylsulfonyl)phenyl]ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The sulfonyl group can be oxidized further to sulfone derivatives using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: May be used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and sulfonyl group can play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone
- 2-Bromo-1-[4-(ethylsulfonyl)phenyl]ethanone
- 2-Bromo-1-[4-(propylsulfonyl)phenyl]ethanone
Uniqueness
2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone is unique due to the presence of the pentylsulfonyl group, which can impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
100614-11-7 |
|---|---|
Molecular Formula |
C13H17BrO3S |
Molecular Weight |
333.24 g/mol |
IUPAC Name |
2-bromo-1-(4-pentylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C13H17BrO3S/c1-2-3-4-9-18(16,17)12-7-5-11(6-8-12)13(15)10-14/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
PINBUMZKMMFNTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
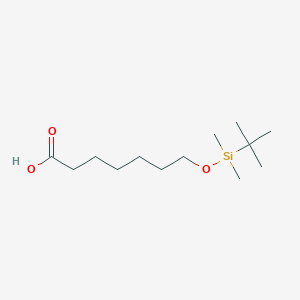

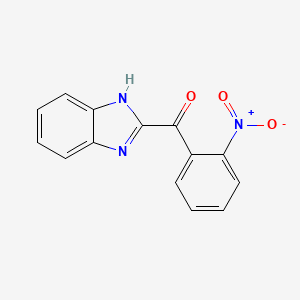
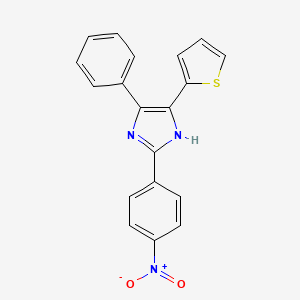
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
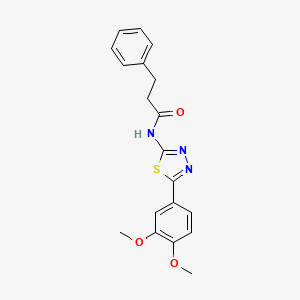
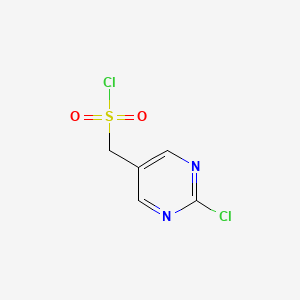
![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
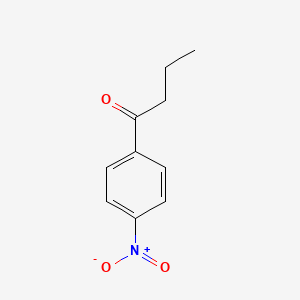
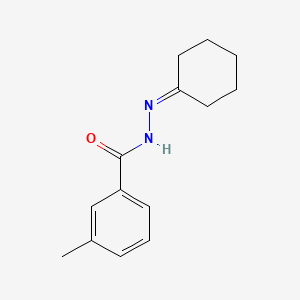
![6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B14164413.png)
